2-(Trifluoromethyl)pyridine-5-acetonitrile
Overview
Description
2-(Trifluoromethyl)pyridine-5-acetonitrile is a derivative of pyridine, a heterocyclic compound . It is characterized by the presence of a fluorine atom and a carbon-containing pyridine .
Synthesis Analysis
The synthesis of Trifluoromethylpyridine (TFMP) derivatives, which includes 2-(Trifluoromethyl)pyridine-5-acetonitrile, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)pyridine-5-acetonitrile is C8H5F3N2, and its molecular weight is 186.13 . The structure is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure .Chemical Reactions Analysis
2-(Trifluoromethyl)pyridine-5-acetonitrile can act as a reactant in the preparation of aminopyridines through amination reactions . It is also used in the synthesis of s-tetrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Trifluoromethyl)pyridine-5-acetonitrile are influenced by the presence of a fluorine atom and a pyridine in their structure . The boiling point is 139-141 °C, and the density is 1.275 g/mL at 25 °C .Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Products
TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Metal-Organic Frameworks (MOFs)
“2-(Trifluoromethyl)pyridine-5-acetonitrile” can be used in the synthesis of metal-organic frameworks (MOFs) .
Synthesis of Azaindoles
“2-(Trifluoromethyl)pyridine-5-acetonitrile” can be employed in a convenient, one-pot, synthesis of azaindoles .
Synthesis of Intermediates
“2-(Trifluoromethyl)pyridine-5-acetonitrile” can be used in the synthesis of various intermediates . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Dye Manufacturing
Trifluoromethylpyridine derivatives are also used in the dye manufacturing industry . They serve as important raw materials and intermediates in the synthesis of various dyes .
Organic Synthesis
“2-(Trifluoromethyl)pyridine-5-acetonitrile” can be used in various organic synthesis processes . For instance, it can be used in the hydrofunctionalization of alkynes, cascade radical cyclization of alkynes, and cascade radical cyclization of alkenes .
Pesticides
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Functional Materials
Many recent advances in the functional materials fields have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Hydrofunctionalization of Alkynes
“2-(Trifluoromethyl)pyridine-5-acetonitrile” can be used in the hydrofunctionalization of alkynes .
Cascade Radical Cyclization of Alkynes
“2-(Trifluoromethyl)pyridine-5-acetonitrile” can be used in cascade radical cyclization of alkynes .
Cascade Radical Cyclization of Alkenes
“2-(Trifluoromethyl)pyridine-5-acetonitrile” can be used in cascade radical cyclization of alkenes .
Safety And Hazards
2-(Trifluoromethyl)pyridine-5-acetonitrile is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years. They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURVYOEMFYHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridineacetonitrile, 6-(trifluoromethyl)- |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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